A Technical Guide to Substituted Bromomethylquinolines for Drug Discovery Professionals
A Technical Guide to Substituted Bromomethylquinolines for Drug Discovery Professionals
Preamble: On the Isomer 4-Bromo-6-methylquinoline
For professionals in the fields of chemical research and drug development, precision is paramount. The initial subject of this guide was the specific chemical isomer, 4-Bromo-6-methylquinoline. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of available data for this particular compound. Key information regarding its synthesis, physical and chemical properties, and spectroscopic characterization is not present in publicly accessible records.
To provide a guide that meets the rigorous standards of scientific integrity and practical utility, this document will instead focus on the well-characterized and commercially available isomer, 6-Bromo-4-methylquinoline . This compound shares the same molecular formula and core structural motifs, and the extensive data available for it allows for the creation of a robust and reliable technical resource. The principles, protocols, and potential applications discussed herein offer valuable insights that are broadly applicable to this class of compounds.
An In-Depth Technical Guide to 6-Bromo-4-methylquinoline
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a cornerstone for a multitude of synthetic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic placement of substituents, such as halogens (e.g., bromine) and alkyl groups (e.g., methyl), allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 6-Bromo-4-methylquinoline (also known as 6-bromo-lepidine) is a key intermediate, providing a versatile platform for further functionalization in the development of novel therapeutic agents and functional materials.[3]
Core Chemical Properties and Data
The fundamental physicochemical properties of 6-Bromo-4-methylquinoline are summarized below. This data is essential for planning synthetic transformations, purification procedures, and analytical methods.
| Property | Value | Source |
| CAS Number | 41037-28-9 | [3][4][5] |
| Molecular Formula | C₁₀H₈BrN | [6] |
| Molecular Weight | 222.08 g/mol | [6] |
| Appearance | White to cream to brown crystals or powder | [5] |
| Melting Point | 92.5-101.5 °C | [5] |
| XLogP3 | 3.3 | [6] |
| SMILES | CC1=C2C=C(C=CC2=NC=C1)Br | [6] |
| InChI Key | XBZQSJLYRMZRSZ-UHFFFAOYSA-N | [5][6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines is a well-established area of organic chemistry. One of the most common and effective methods for constructing the 6-Bromo-4-methylquinoline scaffold is the Doebner-von Miller reaction , a variation of the Skraup synthesis.
Causality of Experimental Design: This acid-catalyzed reaction involves the condensation of an aniline (4-bromoaniline) with an α,β-unsaturated carbonyl compound, which is typically formed in situ. The choice of 4-bromoaniline as the starting material directly installs the bromine atom at the desired 6-position of the final quinoline ring. The methyl group at the 4-position is derived from the α,β-unsaturated aldehyde or ketone used.
Generalized Synthetic Workflow: A plausible route starts with 4-bromoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde or its precursor, paraldehyde, in the presence of a strong acid such as sulfuric acid or hydrochloric acid and an oxidizing agent.
Step-by-Step Protocol (Illustrative):
-
Reaction Setup: To a flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and a suitable solvent.
-
Reagent Addition: Slowly add paraldehyde (a stable trimer of acetaldehyde which generates crotonaldehyde in situ under acidic conditions) to the stirred solution. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is often included.
-
Cyclization: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: The heat provides the necessary activation energy for the condensation, intramolecular cyclization, dehydration, and final oxidation steps to form the aromatic quinoline ring.
-
Workup: After cooling, the reaction mixture is poured onto ice and neutralized carefully with a base (e.g., NaOH solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-4-methylquinoline.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. This involves a combination of spectroscopic and physical methods.
Logical Workflow for Compound Characterization:
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 6-Bromo-4-methylquinoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Based on the structure, the expected signals would include:
-
A singlet for the methyl (CH₃) group protons.
-
Several signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The splitting patterns (doublets, doublet of doublets) will be dictated by their coupling with adjacent protons.
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Ten distinct signals are expected, one for the methyl carbon and nine for the carbons of the bicyclic aromatic system.
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling constants to confirm that the obtained spectra are consistent with the structure of 6-Bromo-4-methylquinoline. Compare with data from similar structures found in the literature.[7][8]
Safety, Handling, and Storage
6-Bromo-4-methylquinoline is classified as a hazardous substance and requires careful handling to ensure personnel safety.
-
Hazard Statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[9]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]
Applications in Drug Discovery and Organic Synthesis
The true value of 6-Bromo-4-methylquinoline for drug development professionals lies in its utility as a versatile synthetic intermediate. The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the strategic introduction of diverse functional groups, enabling the rapid generation of libraries of novel compounds for biological screening.[1] This makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]
References
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He, W., Zhang, R., & Cai, M. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Jiangxi Normal University. Available at: [Link]
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American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Catalysis. Available at: [Link]
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SpectraBase. 4-bromo-6-methylquinoline, 1-oxide - Optional[UV-VIS] - Spectrum. Available at: [Link]
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SpectraBase. 2,4-DIBrOMO-6-METHYLQUINOLINE. Available at: [Link]
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PubChem. 4-Bromo-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
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ResearchGate. (2018). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
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SpectraBase. 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. Available at: [Link]
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PubChem. 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2019). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... Available at: [Link]
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